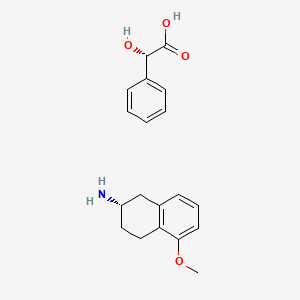

(S)-2-Amino-5-methoxytetralin (S)-mandelate

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the mechanism of the reaction, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other substances, and stability .Scientific Research Applications

Synthesis and Application in Parkinson's Disease Treatment

(S)-2-Amino-5-methoxytetralin (S)-mandelate has been synthesized through the resolution of its racemic mixture using diastereomeric salt formation with (S)-mandelic acid. This chiral compound, after synthesis, serves as an intermediate in assembling N-0923, a potent dopamine D2 agonist. N-0923 has shown effectiveness against Parkinson's disease. The synthesis process involves Birch reduction and reductive amination steps under specific conditions, indicating the compound's significant role in medicinal chemistry, especially in neurodegenerative disease treatment (Hirayama, Ikunaka, & Matsumoto, 2005).

Enzymatic Activity and Enantioselectivity

Research has delved into the optimization of enzyme activity and enantioselectivity, vital for producing chiral compounds. (S)-Mandelate and its derivatives play a role in this optimization. One study demonstrated that combined substrate engineering and covalent immobilization increased both enzyme activity and enantioselectivity in the hydrolysis of (R,S)-mandelates. This research highlights the compound's relevance in biocatalysis and industrial applications for producing specific enantiomers of chiral compounds (Wang, Tsai, & Chen, 2008).

Chiral Coordination Polymers

(S)-Mandelate has been used in constructing chiral coordination polymers. These polymers exhibit potential in enantioselective recognition and sensing, indicating the compound's utility in materials science. The study shows that mandelic acid and its derivatives can influence the packing and properties of coordination polymers, shedding light on the structural versatility and applications of (S)-mandelate in designing materials with specific functions (Tay & Hua, 2021).

Enzymatic Racemization and Biotransformation

The enzymatic racemization of mandelic acid and its derivatives is another critical application. Mandelate racemase, an enzyme that catalyzes the interconversion of mandelic acid enantiomers, has been studied for its substrate tolerance and potential in preparative-scale biotransformations. This enzyme's broad substrate tolerance and stability make it an excellent candidate for racemization of non-natural α-hydroxycarboxylic acids, indicating (S)-mandelate's significance in biotechnological applications and chiral chemistry (Felfer et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-hydroxy-2-phenylacetic acid;(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.C8H8O3/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;9-7(8(10)11)6-4-2-1-3-5-6/h2-4,9H,5-7,12H2,1H3;1-5,7,9H,(H,10,11)/t9-;7-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWGCLZVABLEAP-ANNIYNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)N.C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1CC[C@@H](C2)N.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693867 | |

| Record name | (2S)-Hydroxy(phenyl)acetic acid--(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

439133-67-2 | |

| Record name | (2S)-Hydroxy(phenyl)acetic acid--(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-5-methoxytetralin (S)-mandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate](/img/structure/B592315.png)

![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)

![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)

![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)